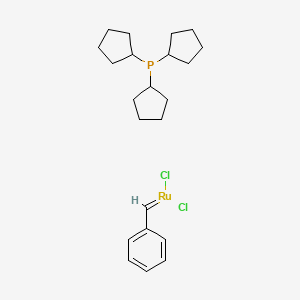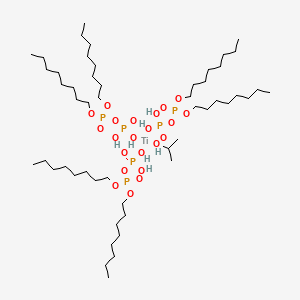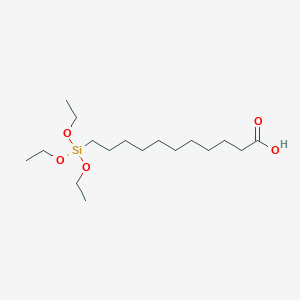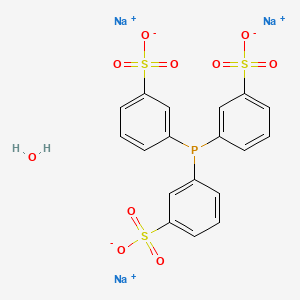
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride (RuBpyCl) is an organometallic compound that has been used extensively in scientific research. It is a water-soluble compound composed of two tricyclopentylphosphine (TCP) ligands and a benzylidine group bound to a ruthenium(IV) ion. It has been used as a catalyst in a variety of reactions, as well as a dye for fluorescence microscopy. Additionally, it has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has been used extensively in scientific research. It has been used as a catalyst in a variety of reactions, including the synthesis of polymers, the hydroboration of alkenes, and the oxidation of alcohols. Additionally, it has been used as a dye for fluorescence microscopy, as it has an absorption maximum in the ultraviolet region of the spectrum and can be excited with visible light. It has also been used in a variety of biochemical and physiological experiments, as it is water-soluble and can be used to label proteins or other molecules of interest.
Wirkmechanismus
The mechanism of action of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is not fully understood. It is believed to be a redox catalyst, meaning it can transfer electrons between molecules. It is thought to act as an electron transfer agent in the oxidation of alcohols, and as an electron donor in the hydroboration of alkenes. Additionally, it is believed to act as an electron acceptor in the synthesis of polymers.
Biochemical and Physiological Effects
The effects of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride on biochemical and physiological processes are not well-understood. It has been used to label proteins and other molecules of interest, but its effects on cellular processes are not well-studied. It is believed to be non-toxic, but more research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has several advantages for lab experiments. It is water-soluble, making it easy to work with in aqueous solutions. Additionally, it is relatively inexpensive and can be used as a catalyst in a variety of reactions. However, it is not very stable and can decompose over time. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for the use of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride in scientific research. It could be used as a catalyst for more complex reactions, such as the synthesis of polymers. Additionally, it could be used to label proteins or other molecules of interest in biochemical and physiological experiments. It could also be used in the development of new materials, such as photovoltaics or fuel cells. Finally, it could be used to study the effects of organometallic compounds on cellular processes.
Synthesemethoden
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is synthesized from the reaction of tricyclopentylphosphine (TCP) and benzylidine chloride in the presence of ruthenium(IV) chloride. The reaction is carried out in a two-phase system, with the ruthenium(IV) chloride dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF) and the TCP and benzylidine chloride dissolved in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature and yields a dark red precipitate of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride.
Eigenschaften
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride | |
CAS RN |
172228-29-4 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)



![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)








